molecular formula C21H26N2O3S B12500986 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B12500986
M. Wt: 386.5 g/mol
InChI Key: SAKJMCZHYYYGQV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a tetramethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroisoquinoline with an appropriate sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or altering the enzyme’s conformation. This interaction can lead to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
  • 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums

Uniqueness

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O3S/c1-15-11-16(2)21(17(3)12-15)27(25,26)22(4)14-20(24)23-10-9-18-7-5-6-8-19(18)13-23/h5-8,11-12H,9-10,13-14H2,1-4H3

InChI Key

SAKJMCZHYYYGQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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